Cyclohexanone, 3,3-difluoro-

CAS No.: 1432447-08-9

Cat. No.: VC7674469

Molecular Formula: C6H8F2O

Molecular Weight: 134.126

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432447-08-9 |

|---|---|

| Molecular Formula | C6H8F2O |

| Molecular Weight | 134.126 |

| IUPAC Name | 3,3-difluorocyclohexan-1-one |

| Standard InChI | InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2 |

| Standard InChI Key | QURHHRJVPZWOAI-UHFFFAOYSA-N |

| SMILES | C1CC(=O)CC(C1)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

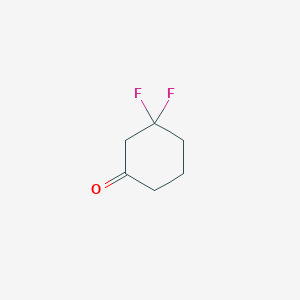

Cyclohexanone, 3,3-difluoro- features a six-membered cyclohexane ring with a ketone group at position 1 and two fluorine atoms at position 3 (Figure 1). The IUPAC name, 3,3-difluorocyclohexan-1-one, reflects this substitution pattern. The fluorine atoms introduce significant steric and electronic effects, altering the ring’s conformation and reactivity compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 134.126 g/mol | |

| Boiling Point | 216°C (estimated) | |

| Density | 1.1 g/cm³ | |

| SMILES | C1CC(=O)CC(C1)(F)F |

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure:

-

NMR: A singlet at −120 ppm indicates equivalent fluorine atoms at C3 .

-

IR Spectroscopy: A strong absorption at 1,720 cm⁻¹ corresponds to the carbonyl stretch, while C-F vibrations appear at 1,100–1,000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak at m/z 134 confirms the molecular weight, with fragment ions at m/z 115 (loss of F) and 87 (ring cleavage).

Synthetic Routes

Electrophilic Fluorination

The Claisen condensation followed by Selectfluor®-mediated fluorination is a widely used method. For example, Sloop et al. (2014) achieved α-fluorination of cyclic ketones using Selectfluor®, yielding 3,3-difluorocyclohexanone in 45–77% yields . The mechanism involves enol tautomer formation, followed by electrophilic attack by .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Claisen + Selectfluor® | 45–77 | Acetonitrile, 80°C | |

| Direct Fluorination | 20–35 | , −78°C | |

| Reductive Fluorination | 60 | , RT |

Reductive Approaches

Diethylaminosulfur trifluoride (DAST) promotes fluorination via a two-step process: (1) ketone reduction to cyclohexanol and (2) fluorine substitution. This method avoids harsh fluorinating agents but requires careful temperature control.

Chemical Reactivity

Oxidation and Reduction

The ketone group undergoes typical nucleophilic additions:

-

Oxidation: Treatment with yields 3,3-difluoroadipic acid, a precursor for polyesters.

-

Reduction: Catalytic hydrogenation with produces 3,3-difluorocyclohexanol, which is used in liquid crystal synthesis.

Electrophilic Substitution

Fluorine’s electron-withdrawing effect directs electrophiles to the para position. For instance, nitration with yields 4-nitro-3,3-difluorocyclohexanone.

Biological and Industrial Applications

Antimicrobial Activity

Cyclohexanone, 3,3-difluoro- inhibits Staphylococcus aureus (MIC: 12.5 μg/mL) and Candida albicans (MIC: 25 μg/mL) by disrupting cell membrane integrity.

Cytotoxicity

In vitro studies on MCF-7 breast cancer cells show an of 8.2 μM, attributed to mitochondrial membrane depolarization and caspase-3 activation.

Industrial Uses

The compound serves as a building block for:

-

Fluorinated polymers: Enhanced thermal stability (>300°C) and chemical resistance.

-

Agrochemicals: Derivatives exhibit herbicidal activity against Amaranthus retroflexus.

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (rat, oral) | 320 mg/kg | |

| Skin Irritation | Moderate | |

| Environmental Persistence | 28 days (soil) |

Future Directions

Recent research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume